

An In-depth Technical Guide to Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methoxy-2-nitrobenzoate**

Cat. No.: **B066586**

[Get Quote](#)

This technical guide provides a comprehensive overview of **Methyl 4-methoxy-2-nitrobenzoate**, a pivotal chemical intermediate in organic synthesis and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in creating complex, biologically active molecules.

Core Properties of Methyl 4-methoxy-2-nitrobenzoate

Methyl 4-methoxy-2-nitrobenzoate is a versatile organic compound valued for its unique molecular structure, which incorporates methoxy and nitro groups that enhance its reactivity.[\[1\]](#) These features make it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[\[1\]](#)

A summary of its key quantitative and qualitative properties is presented below for easy reference.

Property	Value	Reference
Molecular Weight	211.17 g/mol	[1] [2]
Molecular Formula	C ₉ H ₉ NO ₅	[1] [2]
CAS Number	181871-73-8	[1] [2]
Appearance	Brown solid	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Applications in Research and Development

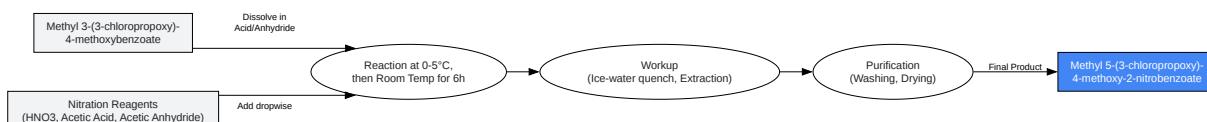
The strategic placement of functional groups on the benzene ring of **Methyl 4-methoxy-2-nitrobenzoate** makes it a valuable precursor in several fields:

- Synthetic Chemistry: It serves as a crucial intermediate for synthesizing a range of pharmaceuticals and agrochemicals, enabling the development of novel drugs and crop protection agents.[\[1\]](#) Its structure is a key building block for creating more complex, biologically active molecules.[\[1\]](#)[\[3\]](#)
- Medicinal Chemistry: The compound and its derivatives are utilized in the synthesis of molecules that act as enzyme inhibitors and receptor modulators.[\[4\]](#) The methoxy and nitro groups can significantly influence a molecule's affinity and selectivity for its biological target.[\[4\]](#) For instance, derivatives have been explored for their potential in inducing apoptosis in cancer cell lines.[\[3\]](#)
- Analytical Chemistry: It is employed as a reference standard in chromatographic techniques, aiding scientists in the accurate identification and quantification of other compounds within complex mixtures.[\[1\]](#)
- Material Science: Researchers are exploring its potential in the creation of advanced materials, such as polymers with enhanced properties for use in coatings and adhesives.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide protocols for the synthesis and analysis of nitrobenzoate derivatives.

This protocol outlines a general method for the nitration of a substituted methyl benzoate, a common reaction type for producing compounds structurally related to **Methyl 4-methoxy-2-nitrobenzoate**. This specific example details the synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.^[5]


Materials:

- Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
- Nitric acid (66%)
- Acetic acid
- Acetic anhydride
- Ice-water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Prepare a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).^[5]
- Cool the solution to 0-5 °C.^[5]
- Add nitric acid (84.5 mL, 66%) dropwise to the cooled solution.^[5]
- Stir the mixture at room temperature for 6 hours.^[5]

- Slowly pour the reaction mixture into ice-water (2 L).[5]
- Extract the aqueous mixture with ethyl acetate (4 x 200 mL).[5]
- Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (2 x 100 mL).[5]
- Dry the organic phase over anhydrous Na_2SO_4 .[5]
- Filter and concentrate the solution to yield the product.

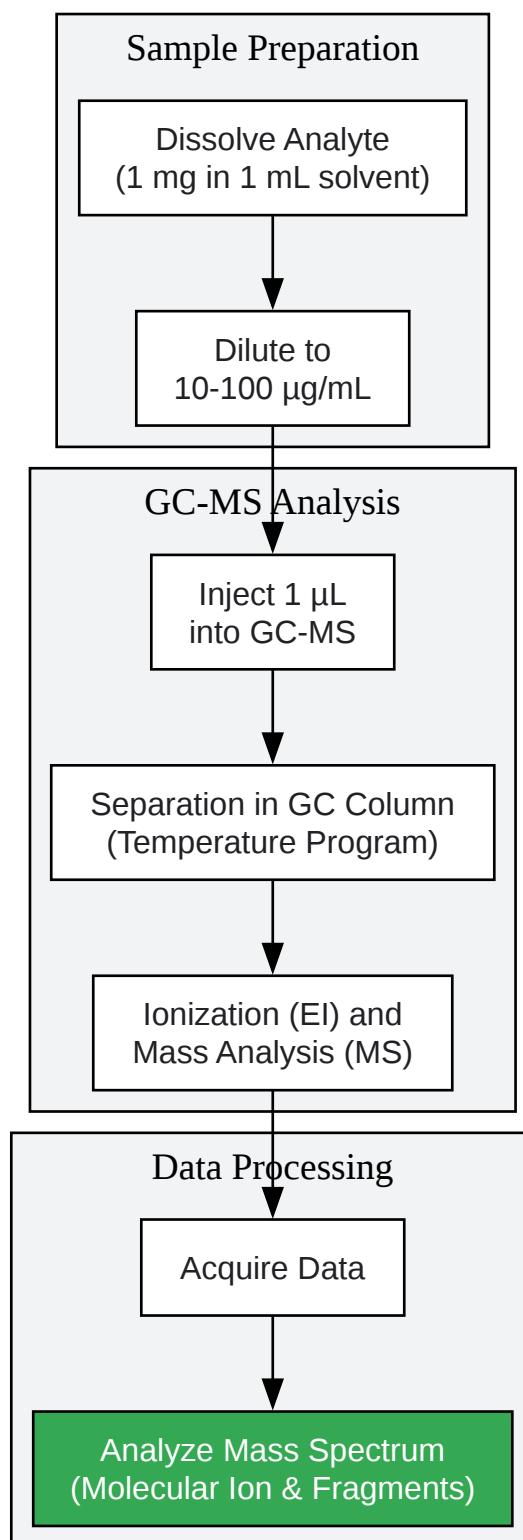
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the nitration of a substituted methyl benzoate.

This protocol provides a general method for the analysis of semi-volatile nitroaromatic compounds like **Methyl 4-methoxy-2-nitrobenzoate** using GC-MS.[6]

1. Sample Preparation:

- Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[6]
- If necessary, dilute the sample to a final concentration of approximately 10-100 $\mu\text{g/mL}$.[6]


2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

- Mass Spectrometer: Agilent 5977A MSD or equivalent.[6]
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]
- Injector: Split/splitless injector with an injection volume of 1 µL.[6]
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.[6]
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.[6]
 - Final hold: Hold at 280 °C for 5 minutes.[6]
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
 - Mass Range: m/z 40-550.[6]
 - Ion Source Temperature: 230 °C.[6]
 - Quadrupole Temperature: 150 °C.[6]

3. Data Acquisition and Analysis:

- Acquire data using the instrument's software.[6]
- Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

[Click to download full resolution via product page](#)

Caption: General workflow for the GC-MS analysis of a nitroaromatic compound.

Conclusion

Methyl 4-methoxy-2-nitrobenzoate is a compound of significant interest to the chemical and pharmaceutical industries. Its versatile structure serves as a foundational element for the synthesis of a wide array of complex organic molecules. The methodologies and data presented in this guide underscore its importance and provide a framework for its application in advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 5-Benzyl-4-methoxy-2-nitrobenzoate|RUO [benchchem.com]
- 4. nbinno.com [nbino.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-methoxy-2-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066586#methyl-4-methoxy-2-nitrobenzoate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com